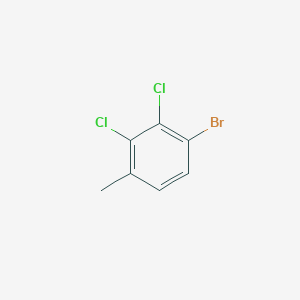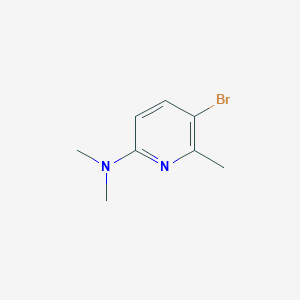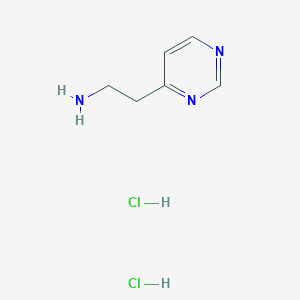
2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C6H11Cl2N3 . It is a compound that has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H9N3.2ClH/c7-3-1-6-2-4-8-5-9-6;;/h2,4-5H,1,3,7H2;2*1H . This indicates that the compound consists of a pyrimidine ring attached to an ethan-1-amine group, along with two hydrochloride ions.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 196.08 . It is a yellow solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
- A study by Svete et al. (2015) details the synthesis of a series of (S)-1-(pyrimidin-4-yl)ethan-1-amines through the cyclisation of (S)-N-Boc-alanine-derived ynone, followed by acidolytic removal of the Boc group. The novel compounds' structures were elucidated using NMR techniques (Svete et al., 2015).
Chemical Optimization and Kinase Inhibition
- Li et al. (2018) report on the optimization of 5-(2,3-dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine derivatives as receptor-interacting protein kinase 1 (RIPK1) inhibitors. They identified a compound with potent RIPK1 inhibition and good kinase selectivity, highlighting the application of pyrimidine derivatives in kinase inhibition (Li et al., 2018).
Corrosion Inhibition
- Research by Ashassi-Sorkhabi et al. (2005) investigates the use of pyrimidinic Schiff bases as corrosion inhibitors for mild steel in hydrochloric acid solution. The study reveals the effectiveness of these compounds as mixed-type corrosion inhibitors (Ashassi-Sorkhabi et al., 2005).
Antibacterial Activity
- A study by Merugu et al. (2010) explores the synthesis of pyrimidine derivatives containing piperidine and evaluates their antibacterial activity. The synthesized compounds demonstrated significant antibacterial properties (Merugu et al., 2010).
Pharmacological Activity
- Rani et al. (2012) synthesized a series of bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluated their antioxidant, anticancer, antibacterial, and anti-inflammatory activities. This study underscores the diverse biological activities of pyrimidine derivatives (Rani et al., 2012).
Antimicrobial and Antitubercular Activities
- Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azitidinone analogues and assessed their antioxidant, antimicrobial, and antitubercular activities. This research highlights the potential of pyrimidine derivatives in developing antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Ligand Development for Histamine Receptors
- Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, exploring the structure-activity relationship for optimization of potency and efficacy. Their work contributes to the development of novel pharmaceutical agents targeting histamine receptors (Altenbach et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride involves the reaction of pyrimidine-4-carbaldehyde with ethylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "Pyrimidine-4-carbaldehyde", "Ethylamine", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Pyrimidine-4-carbaldehyde is reacted with ethylamine in the presence of hydrochloric acid to form 2-(Pyrimidin-4-yl)ethan-1-imine.", "Step 2: The resulting imine is reduced using hydrogen gas and palladium on carbon catalyst to yield 2-(Pyrimidin-4-yl)ethan-1-amine.", "Step 3: The amine product is then treated with hydrochloric acid to form 2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride." ] } | |
Número CAS |
856973-38-1 |
Fórmula molecular |
C6H10ClN3 |
Peso molecular |
159.62 g/mol |
Nombre IUPAC |
2-pyrimidin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-1-6-2-4-8-5-9-6;/h2,4-5H,1,3,7H2;1H |
Clave InChI |
LCBNHPPCYVKMHM-UHFFFAOYSA-N |
SMILES |
C1=CN=CN=C1CCN.Cl.Cl |
SMILES canónico |
C1=CN=CN=C1CCN.Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)
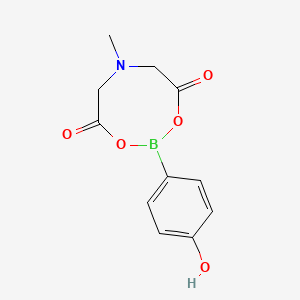


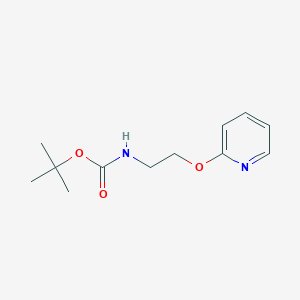
![tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375499.png)
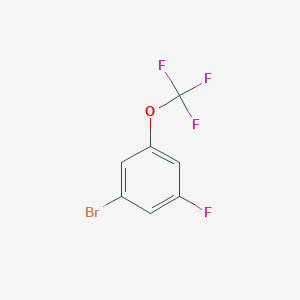
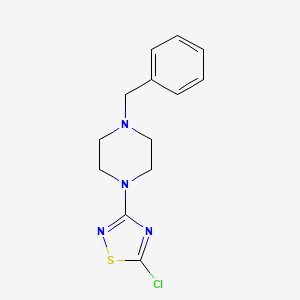
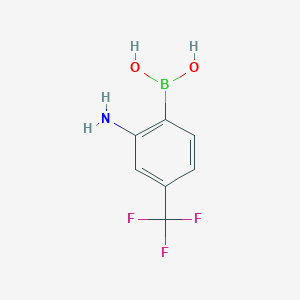
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)
![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)
![5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1375508.png)
